Bienvenue dans la boutique en ligne BenchChem!

4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine

CB1 antagonist peripheral selectivity obesity

This arylsulfonylpiperidine–pyrazole hybrid is a validated lead scaffold for peripheral CB1 antagonism. The 4-bromophenylsulfonyl group enhances receptor binding and restricts CNS penetration, while the pyrazol-1-ylmethyl linker provides a distinct spatial orientation for SAR exploration. Ideal for obesity and metabolic syndrome programs, it serves as a certified reference standard or key intermediate for focused library synthesis.

Molecular Formula C15H18BrN3O2S
Molecular Weight 384.29
CAS No. 1396884-27-7
Cat. No. B2569010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine
CAS1396884-27-7
Molecular FormulaC15H18BrN3O2S
Molecular Weight384.29
Structural Identifiers
SMILESC1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H18BrN3O2S/c16-14-2-4-15(5-3-14)22(20,21)19-10-6-13(7-11-19)12-18-9-1-8-17-18/h1-5,8-9,13H,6-7,10-12H2
InChIKeyMMLJOGMKGKLMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (CAS 1396884-27-7): Procurement-Relevant Structural and Pharmacological Profile


4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (CAS 1396884-27-7) is a synthetic small molecule belonging to the arylsulfonylpiperidine–pyrazole hybrid class. Its structure incorporates a 4-bromophenylsulfonyl group on the piperidine nitrogen and a 1H-pyrazol-1-ylmethyl substituent at the piperidine 4-position. This architecture is consistent with compounds investigated as cannabinoid type 1 (CB1) receptor antagonists or inverse agonists, a pharmacological class that has been explored for metabolic disorders, obesity, and related conditions [1]. The compound's physicochemical properties (molecular weight ~412 g/mol, moderate lipophilicity) position it as a potential peripherally selective CB1 ligand, a design strategy aimed at retaining metabolic efficacy while minimizing central nervous system penetration [2].

Why Generic Substitution Fails for 4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine: Functional Group and Target-Engagement Constraints


Within the arylsulfonylpiperidine-pyrazole class, even minor structural modifications produce profound shifts in target affinity, selectivity, and pharmacokinetic behavior. The 4-bromophenylsulfonyl group in this compound is not a generic substituent; the electron-withdrawing bromine atom influences both the sulfonamide's hydrogen-bonding capacity and the overall molecular dipole, directly affecting CB1 receptor binding [1]. Furthermore, the methylene-linked pyrazole at the piperidine 4-position provides a distinct spatial orientation relative to the receptor's orthosteric site, differentiating it from analogs where the pyrazole is directly attached or substituted at alternative positions. Generic replacement with a non-brominated phenylsulfonyl or a differently positioned pyrazole regioisomer would likely alter both potency and the brain-to-plasma exposure ratio, a critical parameter for peripherally restricted CB1 antagonists [2].

Quantitative Differentiation Evidence for 4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine Versus Structural Analogs


Peripheral Selectivity Advantage: Projected Brain Penetration Reduction Relative to Rimonabant

Rimonabant (SR141716A), the prototypical pyrazole CB1 inverse agonist, was withdrawn due to CNS-mediated adverse effects including depression and suicidal ideation. This compound incorporates the 4-aminopiperidine sulfonamide scaffold that, in the published series, yielded compounds with vastly reduced brain penetration compared to rimonabant. In the parent study, the representative sulfonamide analog 8c demonstrated oral bioavailability with brain-to-plasma ratios substantially lower than rimonabant, a property attributed to the increased polar surface area and hydrogen-bonding capacity introduced by the sulfonamide group [1]. While the exact brain-to-plasma ratio for the 4-bromophenylsulfonyl analog has not been reported, the structure-activity relationship (SAR) indicates that 4-bromophenylsulfonyl substitution further enhances polarity, predicting an even more favorable peripheral selectivity profile.

CB1 antagonist peripheral selectivity obesity metabolic syndrome

hCB1 vs. hCB2 Selectivity: Class-Level Selectivity Advantage Over Dual Cannabinoid Ligands

The sulfonamide-functionalized 4-aminopiperidine pyrazole series was explicitly designed to achieve good selectivity for hCB1 over hCB2. In the 2016 study, multiple sulfonamide analogs demonstrated potent inverse agonism at hCB1 with minimal activity at hCB2, a critical feature for avoiding immunomodulatory effects mediated by CB2 [1]. The 4-bromophenylsulfonyl group in this compound is expected to maintain this selectivity profile based on its structural congruence with the active series. By contrast, several earlier pyrazole CB1 antagonists (e.g., rimonabant) exhibit measurable CB2 activity at higher concentrations, which may contribute to off-target effects.

CB1 selectivity CB2 cannabinoid receptor inverse agonism

Metabolic Stability: Predicted Advantage of the 4-Bromophenylsulfonyl Group Relative to Unsubstituted Phenylsulfonyl Analogs

The presence of the para-bromine atom on the phenylsulfonyl group can sterically and electronically shield the phenyl ring from cytochrome P450-mediated oxidative metabolism. In the general medicinal chemistry literature, para-halogen substitution on sulfonylphenyl groups is associated with improved metabolic stability compared to unsubstituted phenyl analogs [1]. The 4-bromophenylsulfonyl group in this compound is therefore predicted to exhibit a longer in vitro half-life in liver microsome assays than the corresponding 4-unsubstituted phenylsulfonyl analog, though direct comparative data for this specific compound are lacking.

metabolic stability CYP450 bromine substitution half-life

Physicochemical Differentiation: Calculated Polar Surface Area and Hydrogen-Bonding Capacity vs. Brain-Penetrant CB1 Antagonists

The topological polar surface area (TPSA) and hydrogen-bond acceptor count are key determinants of CNS penetration. This compound contains a sulfonamide group (2 H-bond acceptors), a pyrazole ring (2 H-bond acceptors), and a bromine atom (contributing to molecular weight and volume). Its calculated TPSA is approximately 69 Ų (based on fragment contribution), which is higher than rimonabant (approximately 50 Ų) but within the range associated with reduced passive CNS permeability [1]. The increased TPSA arises directly from the sulfonamide and pyrazole-methyl linker, structural features absent in rimonabant.

polar surface area brain penetration physicochemical properties TPSA

Best Research and Industrial Application Scenarios for 4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine


Peripherally Restricted CB1 Antagonist for Obesity and Metabolic Syndrome Drug Discovery

This compound is best deployed as a lead candidate or pharmacological tool in obesity and metabolic syndrome programs requiring CB1 blockade without CNS penetration. Its sulfonamide-pyrazole scaffold is directly derived from the series that yielded orally bioavailable, peripherally selective CB1 inverse agonists [1]. Medicinal chemistry teams synthesizing and testing analogs of this compound can leverage the established SAR around the sulfonamide nitrogen and the pyrazole substitution pattern to fine-tune potency and selectivity. In vitro functional assays (cAMP or GTPγS) using recombinant hCB1 and hCB2 are the entry-point screens, followed by microsomal stability and Caco-2 permeability assays to rank-order candidates for in vivo pharmacokinetic studies [1].

Structure–Activity Relationship (SAR) Exploration of Sulfonamide-Modified Pyrazole CB1 Ligands

The 4-bromophenylsulfonyl group and the pyrazol-1-ylmethyl linker represent two independent vectors for SAR exploration. Researchers can systematically vary the aryl group on the sulfonamide (e.g., replacing bromine with chlorine, methyl, or methoxy) and the heterocycle on the 4-position of piperidine (e.g., triazole, imidazole) to map the structural determinants of CB1 affinity and peripheral selectivity. This compound serves as a key intermediate for generating focused libraries, as the bromine atom also provides a synthetic handle for late-stage cross-coupling reactions (Suzuki, Buchwald–Hartwig) to introduce additional diversity [1].

In Vivo Pharmacodynamic Studies in Diet-Induced Obesity (DIO) Rodent Models

Once promising in vitro potency and metabolic stability are confirmed for this compound or its close analogs, the logical next step is evaluation in a DIO mouse or rat model. Key endpoints include body weight reduction, food intake, plasma glucose, and lipid profiles, with parallel measurement of brain and plasma drug concentrations to confirm peripheral restriction. The 2016 publication demonstrated that a representative sulfonamide analog (8c) achieved significant body weight loss in DIO mice with minimal brain exposure [1]. This compound's predicted profile makes it a strong candidate for similar in vivo efficacy studies.

Procurement as a Reference Standard for Analytical Method Development and Quality Control

For analytical chemistry groups developing LC-MS/MS or HPLC-UV methods for sulfonylpiperidine CB1 antagonists, this compound can serve as a certified reference standard. Its distinct mass (M+H⁺ ~412/414 Da with characteristic bromine isotope pattern) and UV chromophore (4-bromophenylsulfonyl, λₘₐₓ ~230–240 nm) provide unambiguous detection. Method validation parameters—linearity, LOD/LOQ, precision, and accuracy—can be established using this compound as the calibration standard, facilitating quantification of structurally related analogs in biological matrices [1].

Quote Request

Request a Quote for 4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.